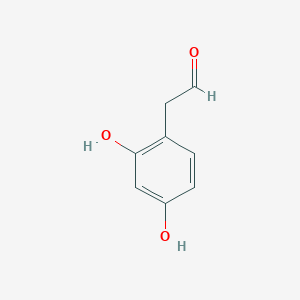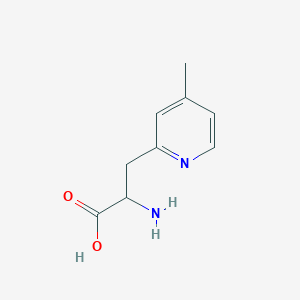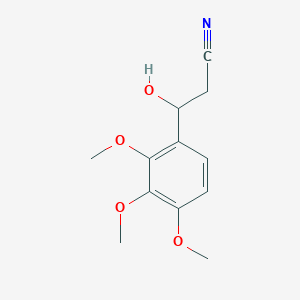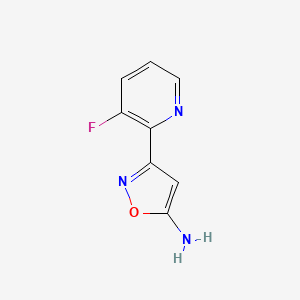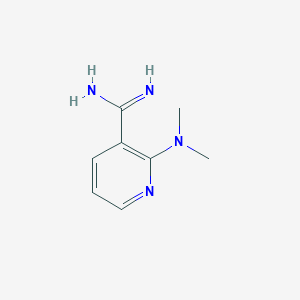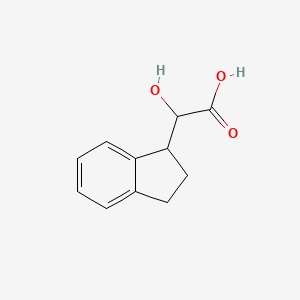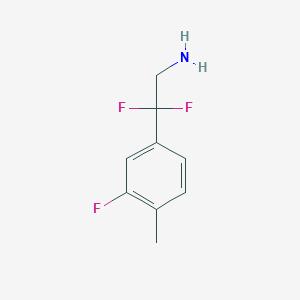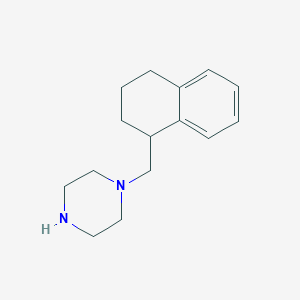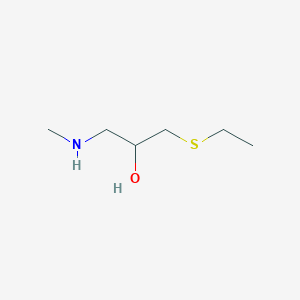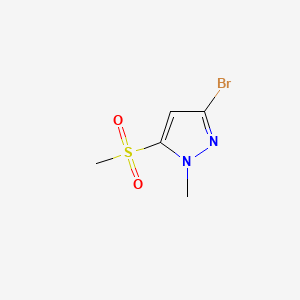![molecular formula C11H15N3O3 B15323229 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone is an organic compound that features a pyrimidine ring substituted with a Boc-protected amino group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone typically involves the protection of the amino group on the pyrimidine ring with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters and efficient isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal a reactive amino group, which can then participate in various biochemical reactions. The pyrimidine ring may interact with nucleic acids or proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Boc-amino)-5-bromopyridine: Similar structure with a bromine atom instead of an ethanone moiety.
2-(Boc-amino)-5-chloropyridine: Similar structure with a chlorine atom instead of an ethanone moiety.
2-(Boc-amino)-5-fluoropyridine: Similar structure with a fluorine atom instead of an ethanone moiety.
Uniqueness
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone is unique due to the presence of both the Boc-protected amino group and the ethanone moiety on the pyrimidine ring.
Propriétés
Formule moléculaire |
C11H15N3O3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
tert-butyl N-(5-acetylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C11H15N3O3/c1-7(15)8-5-12-9(13-6-8)14-10(16)17-11(2,3)4/h5-6H,1-4H3,(H,12,13,14,16) |
Clé InChI |
NIQDABSYSRGHJI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(N=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


